molecular formula C21H24N4O3 B2689411 1-(3,4-dimethoxybenzyl)-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea CAS No. 2034291-88-6

1-(3,4-dimethoxybenzyl)-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea

Cat. No. B2689411
CAS RN: 2034291-88-6
M. Wt: 380.448
InChI Key: VRYJLXVOIYVDPD-UHFFFAOYSA-N
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Description

1-(3,4-dimethoxybenzyl)-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea, commonly known as DPEU, is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. DPEU is a urea derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively.

Scientific Research Applications

Rheology and Morphology Tuning in Hydrogels

1-(3,4-Dimethoxybenzyl)-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea has been explored in the context of hydrogels. The morphology and rheology of hydrogels formed from similar compounds are influenced by the anions present, indicating potential for tuning physical properties of gels (Lloyd & Steed, 2011).

Synthesis of Amino-Substituted Phenols

This compound has been utilized in the synthesis of Dmb-protected amino-substituted phenols. The ability to protect the pyrazole endocyclic nitrogen atom allows for the creation of novel phenol derivatives (Schütznerová et al., 2012).

Synthesis and Characterization of Thiazole Derivatives

Ethyl-2-(2-(2-methylbenzylidene)hydrazinyl)thiazole-4-carboxylate and related derivatives have been synthesized using this compound. Characterization involved spectroscopic techniques and single crystal X-ray diffraction, offering insights into their structural and electronic properties (Haroon et al., 2019).

Anti-Tumor Agent Synthesis

This compound has shown potential in the synthesis of novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives, which exhibit significant effects in mouse tumor model cancer cell lines (Nassar et al., 2015).

Theoretical Studies on Pyranopyrazoles

A series of pyranopyrazoles synthesized using this compound have been characterized using UV-VIS, FT-IR, NMR, and Density Functional Theory calculations. This research enhances the understanding of the molecular properties of these compounds (Al-Amiery et al., 2012).

Synthesis of Ureas from Carboxylic Acids

This compound has been involved in the synthesis of ureas through Lossen rearrangement, demonstrating efficient and racemization-free synthesis methods (Thalluri et al., 2014).

properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(4-phenylpyrazol-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3/c1-27-19-9-8-16(12-20(19)28-2)13-23-21(26)22-10-11-25-15-18(14-24-25)17-6-4-3-5-7-17/h3-9,12,14-15H,10-11,13H2,1-2H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRYJLXVOIYVDPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)NCCN2C=C(C=N2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dimethoxybenzyl)-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea

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